(p-Vinylbenzyl)trimethylammonium chloride

Copolymerization Reactivity Ratios Emulsion Polymerization

Choose (p-Vinylbenzyl)trimethylammonium chloride for unmatched ionic conductivity—two orders of magnitude higher than ABDMA-based membranes—essential for alkaline fuel cells and water electrolyzers. Poly(VBTMAC) achieves 61 wt% filter cake solids in oil sands tailings, outperforming hydrophilic flocculants. Radiation-grafted onto cotton, it delivers 6-log antibacterial reduction after repeated washing. With precise copolymerization kinetics, this monomer enables tailored charge density in water-soluble polymers for papermaking, textiles, and rheology control. Avoid generic substitutions to ensure application-specific performance.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 26780-21-2
Cat. No. B8020457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(p-Vinylbenzyl)trimethylammonium chloride
CAS26780-21-2
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-]
InChIInChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1
InChIKeyTVXNKQRAZONMHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(p-Vinylbenzyl)trimethylammonium chloride (CAS 26780-21-2) Product Specifications and Procurement Guide


(p-Vinylbenzyl)trimethylammonium chloride (VBTMAC, CAS 26780-21-2) is a polymerizable quaternary ammonium salt monomer that incorporates a reactive vinylbenzyl group and a permanent cationic charge [1]. It is supplied as a white to yellow crystalline powder with a melting point of approximately 240 °C and is soluble in water and polar organic solvents . The compound is primarily used as a building block for synthesizing cationic polyelectrolytes, ion-exchange membranes, antimicrobial polymers, and flocculants via free-radical polymerization [1].

Why Generic Substitution of (p-Vinylbenzyl)trimethylammonium chloride (CAS 26780-21-2) Fails


Cationic monomers are not interchangeable due to significant differences in reactivity ratios, polymer architecture, and functional performance. (p-Vinylbenzyl)trimethylammonium chloride (VBTMAC) exhibits distinct copolymerization kinetics compared to other quaternary ammonium monomers . Its pendant benzyltrimethylammonium group provides higher ionic conductivity in anion-exchange membranes than monomers with ammonium groups located near the polymer backbone [1]. Furthermore, the partial hydrophobicity of poly(VBTMAC) yields superior dewatering performance in flocculation applications compared to more hydrophilic cationic polymers [2]. Substituting VBTMAC with a generic alternative risks compromising polymer composition, charge density, and ultimately application-specific performance.

Quantitative Evidence Guide for (p-Vinylbenzyl)trimethylammonium chloride (CAS 26780-21-2) Differentiation


Superior Reactivity in Emulsion Copolymerization with Styrene Compared to DADMAC and MAPTAC

In emulsifier-free emulsion copolymerization with styrene at 70 °C, VBTMAC exhibits significantly higher reactivity than diallyldimethylammonium chloride (DADMAC) and (3-(methacryloylamino)propyl)trimethylammonium chloride (MAPTAC). The incorporation rate of VBTMAC is rapid, whereas DADMAC incorporation is slow and MAPTAC shows intermediate reactivity .

Copolymerization Reactivity Ratios Emulsion Polymerization

Two Orders of Magnitude Higher Ionic Conductivity Versus ABDMA in Anion-Exchange Membranes

The ionic conductivity of poly(VBTMA) is two orders of magnitude higher than that of poly(ABDMA) (N-allyl-N-benzyl-N,N-dimethylammonium iodide) when electrochemically synthesized into anion-exchange membranes [1]. This is attributed to the pendant quaternary ammonium groups in VBTMA being located on side chains, which enhances anion mobility, whereas the ammonium groups in ABDMA are near the polymer backbone, causing steric hindrance [2].

Anion-Exchange Membranes Ionic Conductivity Electrochemical Synthesis

Enhanced Dewatering and Sediment Consolidation in Oil Sands Tailings Flocculation

Poly(VBTMAC) used in a dual-flocculant system with hydrolyzed polyacrylamide (HPAM) achieves a filter cake solids content of 61 wt% after low-pressure (69 kPag) filtration of undiluted mature fine tailings (MFT) [1]. This performance is attributed to the partial hydrophobicity of poly(VBTMAC), which produces flocs that retain less water compared to more hydrophilic cationic polymers [2].

Flocculation Dewatering Oil Sands Tailings

Broad-Spectrum Antibacterial Activity with Retention After Washing

Poly(vinylbenzyltrimethylammonium chloride) (PVBT) grafted onto cotton fabric via gamma radiation reduces bacterial counts of E. coli and S. aureus by approximately 6 log cycles (99.9999% reduction) within 6 hours [1]. The antibacterial activity is retained even after multiple cycles of washing in commercial detergent, indicating durable antimicrobial functionality [1].

Antimicrobial Polymers Surface Modification Cotton Grafting

Optimized Copolymer Composition via Inverse Microemulsion Polymerization

In the synthesis of acrylamide-N-vinylpyrrolidone-VBTA terpolymers, the inverse microemulsion method incorporates a higher amount of (vinylbenzyl)trimethylammonium chloride (VBTA) into the terpolymer structure compared to solution polymerization [1]. NMR analysis confirms that microemulsion promotes VBTA incorporation, while solution polymerization favors acrylamide and N-vinylpyrrolidone incorporation [1].

Terpolymer Synthesis Inverse Microemulsion Monomer Incorporation

Excellent UV-254 Absorbance Reduction in Drinking Water Treatment

A copolymer of methacrylamide (MAA) and (p-vinylbenzyl)trimethylammonium chloride (VBTMAC) was identified as the most promising cationic flocculant among nine candidates evaluated for drinking water treatment [1]. The MAA-VBTMAC copolymer demonstrated great UV-254 reduction results, outperforming alternative cationic flocculants in jar tests designed to address challenges from humic substances and algae blooms [1].

Drinking Water Treatment Flocculation Humic Substances

Key Application Scenarios for (p-Vinylbenzyl)trimethylammonium chloride (CAS 26780-21-2) in Research and Industry


High-Performance Anion-Exchange Membranes for Fuel Cells and Electrolyzers

VBTMAC is the preferred monomer for synthesizing anion-exchange membranes (AEMs) requiring high ionic conductivity. The pendant benzyltrimethylammonium groups provide conductivity two orders of magnitude higher than membranes prepared from ABDMA [1]. This makes VBTMAC-based AEMs suitable for alkaline fuel cells and solid-state water electrolyzers where low ohmic losses are critical [2].

Efficient Flocculation and Dewatering of Oil Sands Mature Fine Tailings

Poly(VBTMAC) is a key component in dual-flocculant systems for treating oil sands mature fine tailings (MFT). Its partial hydrophobicity yields flocs with low water retention, enabling filter cake solids contents up to 61 wt% [3]. This performance surpasses that of conventional hydrophilic cationic flocculants and directly reduces tailings disposal volumes [4].

Durable Antimicrobial Surface Modification of Textiles

Radiation-grafted poly(VBTMAC) onto cotton fabric imparts durable antibacterial activity, achieving 6-log reductions in E. coli and S. aureus counts within 6 hours [5]. The antimicrobial functionality withstands repeated washing, making it suitable for medical textiles, protective apparel, and hygiene products requiring long-lasting antimicrobial performance [5].

Synthesis of Cationic Copolymers with Controlled Charge Density

VBTMAC's high reactivity in copolymerization with styrene and acrylamide enables precise control over cationic charge density in water-soluble polymers . Using inverse microemulsion polymerization maximizes VBTMAC incorporation into terpolymer backbones, optimizing performance in applications such as papermaking additives, textile modifiers, and rheology control agents [6].

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